![molecular formula C10H10N4OS B1362114 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone CAS No. 25803-68-3](/img/structure/B1362114.png)
1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone is a chemical compound with the molecular formula C10H10N4OS. It is a tetrazole derivative that features a thioacetone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone can be synthesized through a multi-step process. One common method involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with acetone under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetone moiety to a thiol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone involves its interaction with specific molecular targets. The thioacetone moiety can interact with metal ions, making it effective as a corrosion inhibitor. In biological systems, the compound may interact with cellular enzymes and proteins, leading to its observed biological activities .
Comparison with Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: This compound is similar in structure but lacks the thioacetone moiety.
1-Phenyl-5-mercaptotetrazole: Another related compound with similar chemical properties.
Properties
IUPAC Name |
1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-8(15)7-16-10-11-12-13-14(10)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXMSEVSSDFTDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357779 |
Source


|
| Record name | 1-[(1-PHENYL-1H-TETRAZOL-5-YL)THIO]ACETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25803-68-3 |
Source


|
| Record name | 1-[(1-PHENYL-1H-TETRAZOL-5-YL)THIO]ACETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)



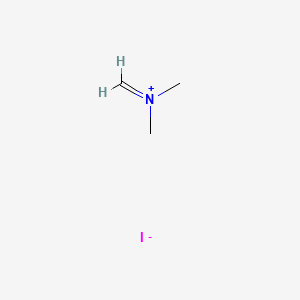


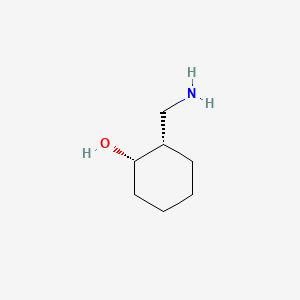
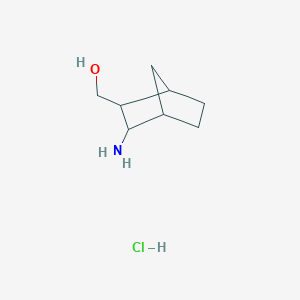
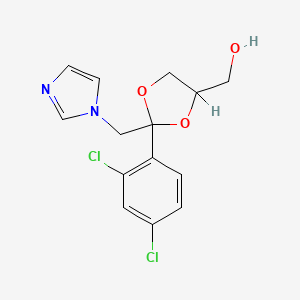

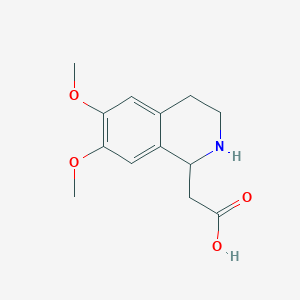
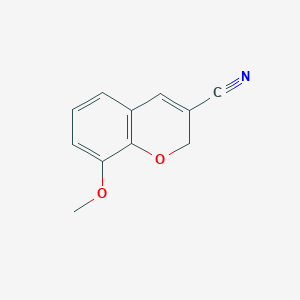
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1362060.png)
